

Characterization of Ethyl 2-ethyl-3-oxohexanoate Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: Ethyl 2-ethyl-3-oxohexanoate

CAS No.: 5331-82-8

Cat. No.: B14734748

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This guide provides a comparative analysis of **Ethyl 2-ethyl-3-oxohexanoate** and its derivatives, focusing on their synthesis, characterization, and potential biological activities. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthesis and Physicochemical Properties

Ethyl 2-ethyl-3-oxohexanoate is a β -keto ester that can be synthesized through various methods, with the Claisen condensation being a common and effective approach.^{[1][2]} The fundamental physicochemical properties of the parent compound, **Ethyl 2-ethyl-3-oxohexanoate**, are summarized in the table below. These properties are crucial for its handling, characterization, and further derivatization.

Property	Value	Source
Molecular Formula	C10H18O3	PubChem[3]
Molecular Weight	186.25 g/mol	PubChem[3]
IUPAC Name	ethyl 2-ethyl-3-oxohexanoate	PubChem[3]
SMILES	<chem>CCCC(=O)C(CC)C(=O)OCC</chem>	PubChem[3]
CAS Number	5331-82-8	PubChem[3]

Experimental Protocols

Synthesis of Ethyl 2-ethyl-3-oxohexanoate via Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base, resulting in a β -keto ester.[2][4] The following is a representative protocol for the synthesis of **Ethyl 2-ethyl-3-oxohexanoate**.

Materials:

- Ethyl butyrate
- Sodium ethoxide
- Anhydrous ethanol
- Diethyl ether
- Hydrochloric acid (1M)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
- Ethyl butyrate is added dropwise to the stirred solution at room temperature.
- The reaction mixture is then heated to reflux for several hours to ensure the completion of the condensation.
- After cooling, the mixture is acidified with 1M hydrochloric acid.
- The product is extracted with diethyl ether.
- The organic layer is washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield **Ethyl 2-ethyl-3-oxohexanoate**.

General Protocol for Antimicrobial Activity Screening

Derivatives of β -keto esters have shown potential as antimicrobial agents.^{[5][6][7]} A standard method to assess the antimicrobial activity of newly synthesized derivatives is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Materials:

- Synthesized **Ethyl 2-ethyl-3-oxohexanoate** derivatives
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Fungal strains (e.g., *Candida albicans*)
- Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
- 96-well microtiter plates
- Standard antibiotic/antifungal drugs (e.g., Ampicillin, Fluconazole)
- Dimethyl sulfoxide (DMSO)

Procedure:

- The test compounds are dissolved in DMSO to a stock concentration.
- Serial two-fold dilutions of the compounds are prepared in the appropriate growth medium in 96-well plates.
- A standardized inoculum of the microorganism is added to each well.
- The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
- The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
- Positive controls (medium with inoculum and no compound) and negative controls (medium only) are included. A standard drug is also tested under the same conditions for comparison.

Comparative Data and Characterization

The characterization of **Ethyl 2-ethyl-3-oxohexanoate** and its derivatives involves various spectroscopic techniques. The expected spectral data for the parent compound are outlined below.

Spectroscopic Data	Expected Characteristics
¹ H NMR	Signals corresponding to the ethyl ester group (triplet and quartet), the ethyl group at the α -position (triplet and quartet), the propyl group of the hexanoyl chain (triplet, sextet, and triplet), and the α -proton (triplet).
¹³ C NMR	Resonances for the carbonyl carbons of the ketone and ester, the α -carbon, and the carbons of the ethyl and hexanoyl groups.
IR Spectroscopy	Characteristic absorption bands for the C=O stretching of the ketone and the ester, and C-O stretching of the ester.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns.

Comparison with Alternative Compounds

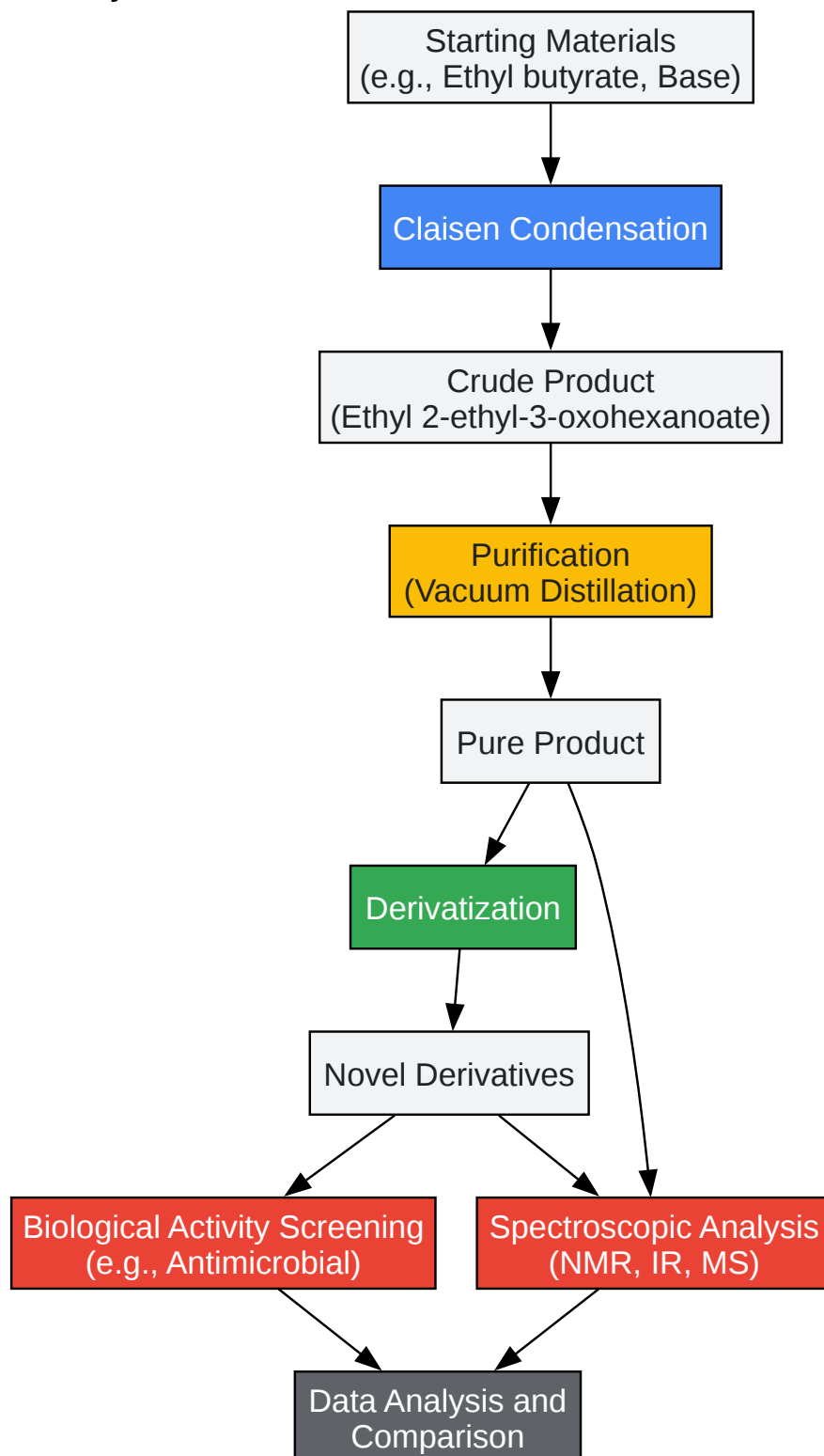
Derivatives of β -keto esters are a versatile class of compounds with a wide range of reported biological activities. The table below compares the potential activities of **Ethyl 2-ethyl-3-oxohexanoate** derivatives with other classes of β -keto ester derivatives.

Compound Class	Reported Biological Activities	Reference
Pyrazolone derivatives from β -keto esters	Antimicrobial and cytotoxic activities against various cancer cell lines.	[4]
Hydrazide-hydrazone derivatives	Significant antibacterial and antifungal activities.[5]	[5]
Coumarin-based β -keto ester complexes	Antibacterial activity against wound infection isolates.	[6][8]
N-substituted- β -amino acid derivatives	Good antimicrobial activity against <i>Staphylococcus aureus</i> and <i>Mycobacterium luteum</i> .	[7]
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives	Promising antimicrobial, anthelmintic, and cytotoxic potentials.	[9]

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the synthesis and characterization of **Ethyl 2-ethyl-3-oxohexanoate** derivatives and a potential biological signaling pathway that could be investigated.

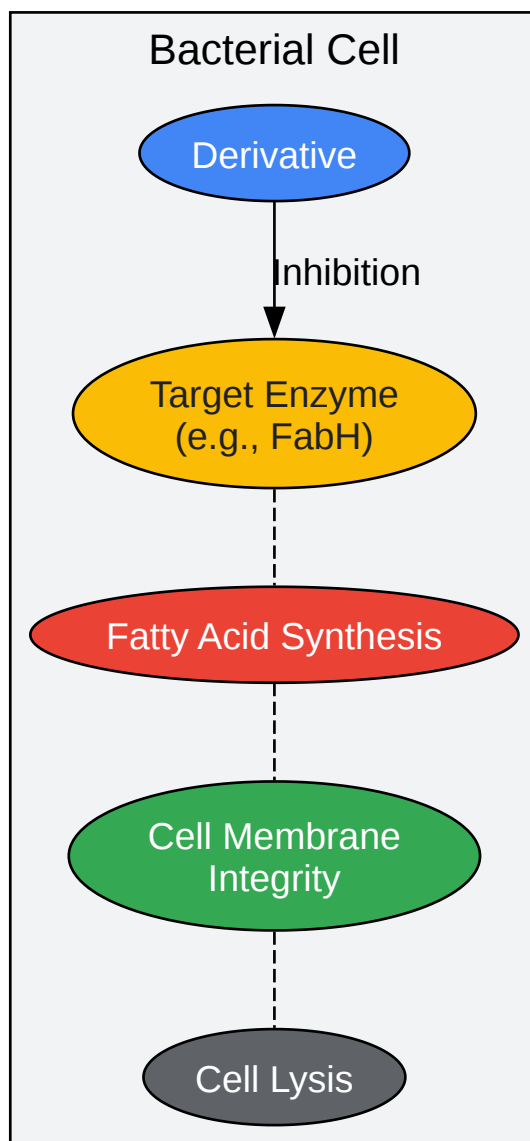
Synthesis and Characterization Workflow



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Caption: A flowchart illustrating the synthesis, purification, derivatization, and characterization process.

Hypothetical Signaling Pathway Inhibition



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Caption: A potential mechanism of action for antimicrobial derivatives targeting fatty acid synthesis.

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